Product packaging for H-(Val-pro-gly-val-gly)(n)-val-ome(Cat. No.:CAS No. 56899-27-5)

H-(Val-pro-gly-val-gly)(n)-val-ome

Cat. No.: B1208021
CAS No.: 56899-27-5
M. Wt: 524.7 g/mol
InChI Key: XCLXUOOCEKFWDF-SFTDATJTSA-N
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Description

Contextual Significance of Elastin-Like Polypeptides (ELPs) in Biomimetic Research

Elastin-like polypeptides (ELPs) are a class of genetically engineered or chemically synthesized biopolymers inspired by the repetitive amino acid sequences found in tropoelastin, the soluble precursor to elastin. nih.govnih.gov Elastin imparts elasticity and resilience to various tissues in vertebrates. researchgate.net ELPs mimic the desirable properties of natural elastin, such as biocompatibility and remarkable elasticity. researchgate.net A key characteristic of many ELPs is their ability to undergo an inverse temperature transition (ITT), a phenomenon where the polypeptide is soluble in an aqueous solution below a specific transition temperature (Tt) but phase separates and aggregates upon heating. nih.govacs.org This tunable thermosensitivity makes ELPs highly attractive for a range of biomedical and biotechnological applications. researchgate.net

Historical Perspective of (Val-Pro-Gly-Val-Gly)n as a Canonical Elastin Repeat Motif

The pentapeptide sequence Val-Pro-Gly-Val-Gly (VPGVG) is a predominant and well-conserved repeat motif within the hydrophobic domains of tropoelastin. acs.org Early research identified this sequence as crucial for the elastic properties of the natural protein. Synthetic polymers composed of repeating VPGVG units were created to study the molecular basis of elastin's function. nih.gov These studies revealed that polymers of (VPGVG)n exhibit the same inverse temperature transition seen in tropoelastin, solidifying its status as a canonical model for elastin-like behavior. nih.govnih.gov This has led to extensive investigation into the biophysical properties of (VPGVG)n and its derivatives.

Specificity of H-(Val-Pro-Gly-Val-Gly)n-Val-OMe as a Model System for Advanced ELP Studies

The C-terminus is capped with a valine residue that has been modified to a methyl ester (-Val-OMe). This esterification neutralizes the negative charge of the carboxylic acid that would typically be present at the C-terminus of a polypeptide. Similar to the unmodified N-terminus, this prevents electrostatic effects from interfering with the hydrophobic interactions that drive the inverse temperature transition. The choice of a valine residue at this position is also significant, as it maintains the hydrophobic character of the polypeptide chain. The methyl ester itself has been shown to be recognized by certain peptide transporters, which can be a factor in some biological studies. nih.gov A terminal valine has also been identified as a potential signal for protein export from the endoplasmic reticulum. nih.gov

Current Research Landscape and Unaddressed Fundamental Questions

Current research on ELPs, including models like H-(Val-Pro-Gly-Val-Gly)n-Val-OMe, is vibrant and multifaceted. Investigations continue to explore the precise mechanism of the inverse temperature transition, including the role of water in this process and the specific conformational changes that occur at the molecular level. nih.gov While it is understood that the transition involves a shift from disordered chains to more ordered, β-spiral structures, the exact dynamics and cooperative effects within the polymer are still being elucidated. nih.gov

Key unaddressed questions include:

How does the degree of polymerization ('n') quantitatively affect the transition temperature and the thermodynamics of the phase separation?

What is the precise nature of the intermolecular and intramolecular interactions that stabilize the aggregated state?

How do subtle changes in the solvent environment, beyond just temperature, influence the folding and assembly of these polypeptides?

These fundamental questions continue to drive research using this and related model systems, with the goal of designing novel biomaterials with precisely controlled properties.

H-(Val-Pro-Gly-Val-Gly)n-Val-OMe: A Deep Dive into its Molecular Synthesis and Precision Engineering

The synthetic polypeptide H-(Val-Pro-Gly-Val-Gly)n-Val-OMe, a prominent member of the elastin-like polypeptide (ELP) family, has garnered significant attention for its unique thermo-responsive properties and potential applications in biomedicine and biotechnology. wikipedia.orgnih.gov This article delves into the sophisticated methodologies employed for its creation, focusing on both biological and chemical synthesis routes that allow for precise control over its structure and function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H44N6O6 B1208021 H-(Val-pro-gly-val-gly)(n)-val-ome CAS No. 56899-27-5

Properties

CAS No.

56899-27-5

Molecular Formula

C25H44N6O6

Molecular Weight

524.7 g/mol

InChI

InChI=1S/C25H44N6O6/c1-14(2)20(26)18(32)13-37-22(16(5)6)23(34)27-12-19(33)29-21(15(3)4)24(35)30-10-9-11-31(30)25(36)28-17(7)8/h11,14-17,20-21H,9-10,12-13,26H2,1-8H3,(H,27,34)(H,28,36)(H,29,33)/t20-,21-/m0/s1

InChI Key

XCLXUOOCEKFWDF-SFTDATJTSA-N

SMILES

CC(C)C(C(=O)CO[C](C(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)N1CC[CH]N1C(=O)NC(C)C)N

Isomeric SMILES

CC(C)[C@@H](C(=O)CO[C](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N1CC[CH]N1C(=O)NC(C)C)N

Canonical SMILES

CC(C)C(C(=O)CO[C](C(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)N1CC[CH]N1C(=O)NC(C)C)N

Synonyms

elastin polypentapeptide
H-(Val-Pro-Gly-Val-Gly)(n)-Val-Ome
polypentapeptide, elastin

Origin of Product

United States

Molecular Synthesis and Precision Engineering Methodologies

Post-Synthetic Chemical Modifications and Functionalization

Post-synthetic modifications are crucial for enhancing the functionality of elastin-like polypeptides (ELPs) such as H-(Val-Pro-Gly-Val-Gly)n-Val-OMe. nih.gov These modifications allow for the introduction of novel chemical groups, enabling the ELP to be used in a wider range of applications, from drug delivery to tissue engineering. nih.govwikipedia.org By selectively altering the amino acid side chains or terminal groups, the physical and chemical properties of the ELP can be precisely tuned. nih.gov

Site-Specific Derivatization and Bioconjugation Strategies

Site-specific derivatization involves the chemical modification of a specific amino acid residue within the polypeptide chain. This targeted approach allows for precise control over the location and number of conjugated molecules, which is critical for creating well-defined and functional biomaterials. nih.gov

Common strategies for site-specific derivatization of ELPs often involve the incorporation of reactive amino acid residues, such as lysine (B10760008) or cysteine, at specific locations within the (VPGVG)n sequence. nih.gov Lysine residues, with their primary amine side chains, and cysteine residues, with their thiol groups, provide unique reactive handles for covalent conjugation of various molecules, including small molecule drugs, imaging agents, and targeting ligands. nih.gov For instance, doxorubicin, a chemotherapeutic agent, has been successfully conjugated to ELPs through reactive sites provided by lysine or cysteine residues. nih.gov

Another powerful technique for bioconjugation is the use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method offers high efficiency and specificity. For example, an ELP can be functionalized with an azide (B81097) group, and a molecule of interest can be modified with a cyclooctyne (B158145) group. The subsequent cycloaddition reaction forms a stable covalent bond, creating a diblock or star-shaped polymer with tailored properties. wikipedia.org

The table below summarizes various bioconjugation strategies employed for ELPs.

Bioconjugation StrategyReactive Residue/GroupConjugated Molecule ExampleReference
Amine-reactive chemistryLysineDoxorubicin nih.gov
Thiol-reactive chemistryCysteineDoxorubicin nih.gov
Azide-Alkyne "Click" ChemistryAzide-modified amino acidPoly(ethylene glycol) (PEG) wikipedia.org
Tetrazine LigationGenetically encoded dienophileRadiolabel chelator nih.gov

Incorporation of Non-Canonical Amino Acids within the (VPGVG)n Sequence

The incorporation of non-canonical amino acids (ncAAs) into the (VPGVG)n sequence represents a significant advancement in the precision engineering of ELPs. nih.govacs.org This strategy allows for the introduction of unique chemical functionalities not found in the 20 standard amino acids, thereby expanding the chemical and biological properties of the resulting polypeptides. nih.govacs.org

Methods for incorporating ncAAs can be broadly categorized into in vivo and in vitro approaches. In vivo methods often utilize engineered aminoacyl-tRNA synthetase/tRNA pairs that recognize a specific ncAA and incorporate it into the growing polypeptide chain during protein synthesis in a host organism like E. coli. nih.govnih.gov This allows for the production of ELPs with precisely placed ncAAs. One common technique is nonsense suppression, where a stop codon (e.g., the amber stop codon TAG) is repurposed to encode the ncAA. acs.orgnih.gov

The incorporation of ncAAs can significantly impact the physicochemical properties of the ELP. For example, introducing ncAAs with different polarities or reactive groups can alter the inverse transition temperature (Tt), the temperature at which the ELP undergoes a reversible phase transition from soluble to aggregated. acs.org This tunability is critical for applications that rely on the stimuli-responsive nature of ELPs.

The following table provides examples of non-canonical amino acids and their potential impact on ELP properties.

Non-Canonical Amino Acid (ncAA)Incorporated FunctionalityPotential Impact on ELP PropertiesReference
AzidohomoalanineAzide groupEnables "click" chemistry for bioconjugation. wikipedia.org
PropargylglycineAlkyne groupEnables "click" chemistry for bioconjugation. wikipedia.org
p-Azido-L-phenylalaninePhoto-crosslinkingAllows for the formation of stabilized hydrogels upon UV exposure. nih.gov
O-methyl-L-tyrosineModified hydrophobicityAlters the inverse transition temperature (Tt). acs.org

By leveraging these advanced molecular engineering strategies, researchers can design and synthesize H-(Val-Pro-Gly-Val-Gly)n-Val-OMe and other ELPs with precisely controlled architectures and functionalities, paving the way for novel applications in medicine and biotechnology.

Fundamental Molecular and Supramolecular Structural Characterization

Primary Sequence Determinants in H-(Val-Pro-Gly-Val-Gly)n-Val-OMe

The primary amino acid sequence is the fundamental determinant of the conformational preferences of H-(Val-Pro-Gly-Val-Gly)n-Val-OMe. The specific arrangement of valine, proline, and glycine (B1666218) residues, along with the terminal modifications, dictates the peptide's structural landscape.

Role of Individual Amino Acid Residues (Val, Pro, Gly)

The constituent amino acids—valine (Val), proline (Pro), and glycine (Gly)—each play a distinct role in shaping the peptide's structure.

Valine (Val): As a hydrophobic amino acid with a bulky side chain, valine is a key driver of the hydrophobic interactions that are crucial for the peptide's self-assembly and phase transition behavior. nih.govnih.gov The branched beta-carbon of valine can cause steric hindrance, which tends to destabilize alpha-helical structures. libretexts.org However, in the context of beta-structures, these bulky groups can be accommodated as they project above and below the plane of the beta-sheet. youtube.com

Proline (Pro): The imino acid proline introduces significant conformational constraints due to its cyclic side chain, which restricts the phi (φ) dihedral angle of the peptide backbone. libretexts.org This rigidity makes proline a potent disruptor of alpha-helices but a strong promoter of beta-turns, which are crucial for the peptide's ability to fold back on itself. rsc.orgyoutube.com The Pro-Gly sequence, in particular, is a well-known motif for inducing Type II β-turns. rsc.org

Glycine (Gly): With the simplest side chain (a single hydrogen atom), glycine possesses the greatest conformational flexibility of all amino acids. libretexts.org This flexibility allows it to adopt a wide range of dihedral angles, making it a common residue in turn regions where the polypeptide chain must make sharp bends. youtube.comyoutube.com Its lack of a bulky side chain minimizes steric clashes, further facilitating its role in tight turns. libretexts.org

Amino AcidKey Structural RoleImpact on Conformation
Valine (Val) Hydrophobic interactions, bulky side chainDrives self-assembly, destabilizes α-helices, accommodated in β-structures
Proline (Pro) Conformational rigidity, cyclic side chainDisrupts α-helices, promotes β-turns
Glycine (Gly) High conformational flexibilityFacilitates tight turns and changes in chain direction

Secondary and Tertiary Conformation Dynamics

Below the inverse temperature transition (Tt), H-(Val-Pro-Gly-Val-Gly)n-Val-OMe exists in a soluble state characterized by a dynamic equilibrium of conformations. acs.orgnih.gov This state is not a simple, static structure but rather a complex ensemble of interconverting forms.

Conformation States Below the Inverse Temperature Transition

In its soluble form, the peptide chain is highly dynamic and interacts extensively with the surrounding water molecules.

Below the Tt, the peptide is predominantly in a disordered, random coil state. acs.orgnih.gov This does not imply a complete lack of structure, but rather a collection of rapidly interconverting conformations. The peptide backbone remains significantly hydrated, and the hydrophobic side chains are surrounded by ordered water molecules. nih.govresearchgate.net This state is characterized by high conformational entropy. nih.gov Molecular dynamics simulations have shown that even in this disordered state, transient, sparse hydrogen-bonded turns can form. nih.gov

Conformation States Above the Inverse Temperature Transition

Above the inverse temperature transition (ITT), the polypeptide H-(Val-Pro-Gly-Val-Gly)n-Val-OMe undergoes a significant structural rearrangement, transitioning from a disordered state to a more ordered conformation. This process is primarily driven by hydrophobic interactions.

Hydrophobic Collapse and Conformational Ordering

The transition is initiated by a hydrophobic collapse. As the temperature increases, the hydration shells around the hydrophobic valine and proline residues are disrupted. This leads to an entropically favorable association of these nonpolar side chains to minimize their contact with water. This collapse is not merely a random aggregation but is coupled with a distinct conformational ordering of the peptide backbone. The polypeptide chains adopt a more regular, folded structure, which is a prerequisite for the subsequent self-assembly processes.

Debates on the β-Spiral Model

The precise nature of the ordered conformation above the ITT has been a subject of considerable scientific debate, with the β-spiral model being a prominent, though contested, proposal. This model, originally proposed by Urry and colleagues, describes a right-handed spiral structure composed of repeating β-turns. Specifically, the Pro-Gly sequence is proposed to facilitate a type II β-turn, and these turns are linked by the Val-Gly-Val segment, creating a loosely wound spiral.

Impact of Chain Length (n) on Conformational Transitions

The number of repeating pentapeptide units, denoted by 'n', plays a critical role in determining the characteristics of the conformational transition.

PropertyInfluence of Increasing Chain Length (n)
Transition Temperature (Tt) Decreases
Transition Enthalpy (ΔHt) Increases
Cooperativity of Transition Increases

As the chain length (n) increases, the inverse temperature transition becomes sharper and occurs at a lower temperature. This is attributed to the increased number of hydrophobic residues per chain, which enhances the driving force for hydrophobic association. Longer chains exhibit a more cooperative transition, meaning the folding and assembly of the entire polymer chain occurs over a narrower temperature range. The enthalpy of the transition also increases with 'n', reflecting the greater number of intermolecular interactions formed in the aggregated state. For very short peptides, the transition can be broad or even non-existent, highlighting the cooperative nature of the folding and assembly process that requires a critical number of repeating units.

Hierarchical Self-Assembly and Supramolecular Architecture Formation

The conformational ordering of individual polymer chains above the ITT is the first step in a hierarchical self-assembly process that leads to the formation of macroscopic and nanoscopic structures.

Molecular Principles of Coacervation and Liquid-Liquid Phase Separation

The coacervation of H-(Val-Pro-Gly-Val-Gly)n-Val-OMe is a reversible process; upon cooling, the coacervate dissolves back into a homogeneous solution. The critical concentration and temperature for coacervation are influenced by factors such as polymer chain length, concentration, and the presence of salts. The association of the ordered polypeptide chains into soluble aggregates is a key intermediate step in the pathway to coacervation.

Self-Assembled Nanostructures and Morphologies

Under specific conditions, the self-assembly of H-(Val-Pro-Gly-Val-Gly)n-Val-OMe can be directed to form a variety of well-defined nanostructures instead of a bulk coacervate. These structures include nanoparticles, nanofibers, and hydrogels. The morphology of the resulting nanostructure is influenced by the chain length (n), concentration, temperature, and the kinetics of the assembly process. For instance, rapid heating may favor the formation of spherical nanoparticles, while slower, more controlled heating can lead to the formation of fibrillar structures. These self-assembled architectures are stabilized by intermolecular hydrogen bonds and hydrophobic interactions between the ordered polypeptide chains.

Sphere and Micelle Formation

Above their transition temperature (Tt), elastin-like polypeptides like H-(Val-Pro-Gly-Val-Gly)n-Val-OMe characteristically self-assemble into spherical aggregates or micelles. wikipedia.orgnih.gov This process is driven by the hydrophobic collapse of the polypeptide chains as the temperature increases, leading to the sequestration of the hydrophobic valine residues away from the aqueous environment.

These resulting micelles typically feature a dense, hydrophobic core and a more hydrophilic, albeit loosely packed, corona. nih.gov The size and compactness of these spherical structures can be modulated by factors such as the number of repeating units (n), the concentration of the polymer, and the specific amino acid sequence. nih.govnih.gov For instance, the fusion of other molecules, such as drugs or proteins, to the ELP chain can trigger or influence the formation and size of these micelles. nih.gov

FactorInfluence on Micelle Formation
Temperature Above Tt, promotes hydrophobic collapse and micelle formation.
Polymer Concentration Higher concentrations can lead to larger aggregates.
Number of Repeats (n) Affects the overall hydrophobicity and thus the Tt and micelle stability.
Guest Residue (X in VPGXG) The hydrophobicity of the guest residue significantly alters the Tt.
Conjugated Molecules Can induce or modify the self-assembly into micelles.
Fibrillar and Filamentous Assemblies

While spherical aggregates are the most common morphology, under specific conditions, elastin-like polypeptides can also form more ordered fibrillar or filamentous structures. The propensity for fibril formation is highly dependent on the amino acid sequence. researchgate.net

Minimal variations in the peptide sequence can dictate whether the resulting assembly is an elastin-like flexible fiber or a more rigid, amyloid-like fibril. researchgate.net For example, studies on peptides derived from human tropoelastin have shown that different regions of the same protein can form distinct fibrillar morphologies. researchgate.net The formation of these fibrillar structures is often a hierarchical process, where smaller assemblies coalesce into larger, more complex fibers. nih.gov

It has been observed that the binding of certain ELPs to surfaces, such as silica, can induce the formation of fibrillar assemblies. tue.nl This suggests that interactions with other materials can influence the self-assembly pathway.

Network Formation (e.g., Hydrogel Scaffolds)

The self-assembly of H-(Val-Pro-Gly-Val-Gly)n-Val-OMe can extend beyond discrete particles to form three-dimensional networks, leading to the creation of hydrogels. These hydrogel scaffolds are formed through the physical cross-linking of the polymer chains, which occurs as a result of the temperature-induced phase transition and aggregation. nih.gov

The mechanical properties of these hydrogels, such as their stiffness, are intricately linked to the molecular design of the ELP. acs.org Factors that can be tuned to control the viscoelastic properties of the resulting hydrogel include:

The specific amino acid at the guest residue position.

The location and identity of cross-linking blocks within the polymer chain. acs.org

ParameterEffect on Hydrogel Network
Guest Residue Influences the transition temperature and subsequent gelation.
Cross-linking Blocks Determines the extent and nature of network formation.
Molecular Weight Affects the density and mechanical strength of the hydrogel.
Temperature Triggers the phase transition necessary for hydrogel formation.

Influence of H- and -Val-OMe on Self-Assembly Pathways and Final Architecture

The terminal groups of the polypeptide chain, the N-terminal amine (H-) and the C-terminal valine methyl ester (-Val-OMe), play a crucial role in modulating the self-assembly process and the final architecture of the resulting supramolecular structures.

The N-terminus, with its primary amine group, can be a site for chemical modification, allowing for the conjugation of other molecules that can influence self-assembly. nih.gov For instance, attaching a hydrophobic moiety can lower the transition temperature and promote the formation of micelles. nih.gov Conversely, the presence of a charged group at the N-terminus can increase the Tt. nih.gov

In essence, the end groups act as control elements. Their chemical nature—whether they are charged, neutral, hydrophobic, or hydrophilic—can either promote or hinder specific self-assembly pathways, thereby influencing whether the final architecture is predominantly spherical, fibrillar, or a cross-linked network.

Advanced Characterization and Computational Modeling Approaches

Spectroscopic Techniques for Structural and Dynamic Elucidation

Circular Dichroism (CD) for Secondary Structure Assessment

Circular dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.

For elastin-like peptides (ELPs) such as H-(Val-Pro-Gly-Val-Gly)n-Val-OMe, CD spectra are characteristic of a disordered or random coil conformation at lower temperatures, typically indicated by a strong negative band around 200 nm. researchgate.net As the temperature is increased, these peptides undergo a conformational transition to a more ordered state, which is reflected in the CD spectrum. This ordered structure is predominantly characterized by the presence of type II β-turns. nih.govnih.gov The CD spectrum of a type II β-turn typically shows two positive bands around 230 nm and 202 nm. nih.gov The combination of a negative peak at 195 nm, a positive peak at 210 nm, and a second negative peak at 225 nm has been associated with a class B β-turn spectrum in VPGVG polypeptides, indicating the presence of extended chains and type II-β-turns. nih.gov

The Pro-Gly sequence within the repeating pentapeptide is known to favor the formation of type II β-turns. nih.gov The stability of this turn versus a polyproline II (PPII) structure can be influenced by the residue following the Pro-Gly sequence. nih.gov The analysis of CD spectra allows for a qualitative and sometimes quantitative assessment of the secondary structure content, providing crucial information on the conformational changes that drive the self-assembly and elastic properties of these polymers.

Secondary StructureTypical CD Spectral FeaturesReference
Random CoilStrong negative band around 200 nm researchgate.net
Type II β-turnTwo positive bands at ~230 nm and ~202 nm nih.gov
Class B β-turn (in VPGVG)Negative peak at 195 nm, positive peak at 210 nm, negative peak at 225 nm nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing atomic-level structural and dynamic information on peptides and proteins in both solution and solid states.

Solution-State NMR (1H, 13C, 15N) for Conformational Dynamics and Hydration

Solution-state NMR has been instrumental in characterizing the conformation and dynamics of H-(Val-Pro-Gly-Val-Gly)n-Val-OMe in its soluble state. Through the use of multidimensional NMR experiments, it is possible to assign the chemical shifts of the individual nuclei (¹H, ¹³C, and ¹⁵N) within the peptide. uoc.grchemrxiv.org These chemical shifts are exquisitely sensitive to the local chemical environment and, by extension, to the secondary structure of the peptide.

For elastin-like peptides, NMR studies have confirmed that the Pro-Gly sequence predominantly adopts a type II β-turn conformation. nih.gov The analysis of nuclear Overhauser effects (NOEs), which arise from through-space interactions between protons, provides distance constraints that help to define the three-dimensional structure. Furthermore, the measurement of scalar couplings, such as the ³J(NHα) coupling constant, can provide information about the backbone dihedral angle φ. chemrxiv.org

NMR is also a powerful tool for studying the hydration of the peptide. Changes in chemical shifts and relaxation rates of both the peptide and water protons can provide insights into the interactions between the peptide and the surrounding water molecules, which is crucial for understanding the temperature-induced phase transition.

Solid-State NMR for Aggregate Structure Analysis

Once H-(Val-Pro-Gly-Val-Gly)n-Val-OMe aggregates, solid-state NMR (ssNMR) becomes the technique of choice for structural elucidation. nih.gov Unlike solution-state NMR, ssNMR can be applied to non-crystalline, insoluble materials. By using techniques such as cross-polarization and magic-angle spinning, high-resolution spectra of the aggregated peptide can be obtained.

Solid-state NMR studies on elastin-mimetic peptides have provided detailed insights into the structure of the aggregated state. Two-dimensional ¹³C-¹³C and ¹⁵N-¹³C correlation experiments on isotopically labeled samples have been used to assign the chemical shifts in the solid state. nih.gov These chemical shifts, particularly those of the Pro and Gly residues, have confirmed the predominance of type II β-turn structures in the aggregated form. nih.gov Furthermore, ssNMR can reveal the presence of conformational distributions, as indicated by broad linewidths in the spectra. nih.gov Distance measurements using techniques like Rotational-Echo Double-Resonance (REDOR) have provided constraints on the intermolecular packing of the peptide chains within the aggregate. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Two-Dimensional Infrared (2DIR) Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and two-dimensional infrared (2DIR) spectroscopy, provides information about the secondary structure of peptides by probing the vibrational modes of the peptide backbone, particularly the amide I band (C=O stretching). nih.govacs.org

The amide I band, located between 1600 and 1700 cm⁻¹, is a sensitive indicator of secondary structure. acs.org Deconvolution of the amide I band into its constituent Gaussian components can reveal the presence of different structural elements. For elastin-like peptides, specific peak assignments have been made for β-turns, extended chains, and other conformations. acs.org For instance, peaks around 1615 cm⁻¹ and 1656 cm⁻¹ have been associated with a β-spiral structure formed by the aggregation of the peptides. nih.gov The analysis of the amide II band can also provide information, primarily related to the hydrogen bonding involving the NH group. nih.govacs.org

2DIR spectroscopy offers enhanced resolution and the ability to probe the coupling and dynamics of different vibrational modes. rug.nl This technique can be used to study the conformational changes and the formation of different types of turns and aggregates with greater detail. rug.nldigitellinc.com For example, 2DIR studies on related peptides have been used to characterize the populations of different turn conformations. rug.nl

Advanced Scattering Techniques: Small-Angle X-ray Scattering (SAXS) and Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), is used to determine the size distribution of particles in a suspension. horiba.comnih.govbettersizeinstruments.com The technique measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. nih.govbettersizeinstruments.com From these fluctuations, the diffusion coefficient of the particles can be calculated, and subsequently, the hydrodynamic radius (Rh) can be determined using the Stokes-Einstein equation. horiba.combettersizeinstruments.com DLS is particularly useful for monitoring the aggregation of H-(Val-Pro-Gly-Val-Gly)n-Val-OMe as a function of temperature, allowing for the determination of the size of the coacervate droplets that form above the transition temperature.

TechniqueInformation ProvidedKey Parameters
SAXS Overall shape, size, and flexibility of macromolecules in solution.Radius of gyration (Rg), Kratky plot
DLS Size distribution of particles in suspension.Hydrodynamic radius (Rh), Diffusion coefficient

Microscopy for Supramolecular Morphologies

The investigation of the supramolecular structures formed by H-(Val-Pro-Gly-Val-Gly)n-Val-OMe relies heavily on high-resolution microscopy techniques. These methods provide direct visual evidence of the self-assembly processes that occur in response to environmental stimuli, most notably temperature.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy is a pivotal technique for visualizing the morphology of the aggregated state of elastin-like polypeptides (ELPs). When solutions of H-(Val-Pro-Gly-Val-Gly)n-Val-OMe are heated above their inverse temperature transition (ITT), the soluble peptides self-assemble into ordered, insoluble structures. TEM allows for the direct observation of these assemblies at the nanoscale.

Detailed Research Findings: Using negative staining techniques, where a heavy metal salt is used to increase contrast, TEM studies reveal that the fundamental structure formed by poly(VPGVG) is fibrillar. These fibrils are typically several nanometers in diameter and can extend over hundreds of nanometers in length. Further assembly leads to the lateral association of these fibrils, forming thicker fibers and eventually complex, network-like structures. Cryo-TEM, which examines samples in a vitrified, hydrated state, provides complementary insights into the morphology of the coacervate phase, confirming the presence of a dense, protein-rich phase separated from the aqueous solvent. The observed fibrillar architecture is a hallmark of the ordered state of these polymers and is considered fundamental to their elastomeric properties.

Table 1: Summary of TEM Findings for (VPGVG)n Morphologies

Feature Description Typical Dimensions
Primary Structure Individual fibrils 3-5 nm diameter
Secondary Assembly Bundles of associated fibrils 10-50 nm diameter
Tertiary Network Interwoven mesh of fibers Micrometer scale

| Coacervate Phase | Dense, polymer-rich droplets (observed via Cryo-TEM) | Variable, micron scale |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy is a powerful tool for characterizing the surface topography and nanomechanical properties of H-(Val-Pro-Gly-Val-Gly)n-Val-OMe assemblies. mdpi.com Unlike TEM, AFM can operate in fluid environments, allowing for the in-situ observation of the self-assembly process on a substrate as a function of time and temperature. mdpi.com

Detailed Research Findings: AFM studies typically involve depositing the polypeptide onto a flat substrate, such as mica or silica. In tapping mode, the microscope can generate high-resolution height maps of the resulting structures. These images corroborate TEM findings, showing the formation of fibrillar structures upon crossing the transition temperature. AFM provides quantitative data on the height and width of these fibrils with sub-nanometer vertical resolution. nih.gov Furthermore, phase imaging in AFM can differentiate regions with varying material properties (e.g., hardness, adhesion), providing contrast between the polypeptide aggregates and the underlying substrate or identifying heterogeneity within the assembled structures. mdpi.com Force spectroscopy modes of AFM can be employed to probe the elasticity of single polypeptide chains or their assembled networks, yielding insights into the molecular basis of their mechanical properties. utwente.nl

Table 2: Information Obtained from AFM Analysis of (VPGVG)n Polymers

AFM Mode Information Provided Significance
Tapping Mode (Topography) High-resolution 3D surface morphology of fibrils and networks. Quantifies the dimensions (height, width) of assembled structures.
Phase Imaging Maps variations in material properties like viscoelasticity and adhesion. Distinguishes between different phases or domains within the sample. mdpi.com

| Force Spectroscopy | Measures force-extension curves of single molecules or networks. | Provides direct measurement of the polymer's elastic and mechanical properties. |

Calorimetric Methods for Thermodynamic Characterization

Calorimetric techniques are essential for quantifying the thermodynamic parameters associated with the phase transition of H-(Val-Pro-Gly-Val-Gly)n-Val-OMe.

Micro Differential Scanning Calorimetry (mDSC)

Micro Differential Scanning Calorimetry is the primary method used to study the thermodynamics of the inverse temperature transition (ITT) in elastin-like polypeptides. This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The ITT is an endothermic process, and mDSC provides precise values for the transition temperature (Tt) and the enthalpy of the transition (ΔH).

Detailed Research Findings: For poly(VPGVG), mDSC scans show a distinct endothermic peak, the apex of which defines the Tt. This transition is driven by a large positive entropy change (ΔS), which is primarily attributed to the release of structured water molecules from the hydrophobic valine residues as the polypeptide collapses and folds. The enthalpy change (ΔH) reflects the energy required for the conformational ordering and aggregation. Studies have shown that the Tt and ΔH are sensitive to the polypeptide concentration, chain length (n), and the presence of solutes. For example, replacing water (H₂O) with deuterium (B1214612) oxide (D₂O) leads to a decrease in Tt and an increase in ΔH, indicating an enhancement of hydrophobic interactions. northwestern.edu Similarly, salts like NaCl lower the Tt, while chaotropes like urea (B33335) increase it. northwestern.edu

Table 3: Thermodynamic Parameters of poly(VPGVG) Transition via mDSC in Various Solvents

Polypeptide Solvent Condition Transition Temp (Tt) Enthalpy (ΔH)
poly(VPGVG) H₂O ~25-30 °C Varies with n
poly(VPGVG) D₂O Lowered by ~2 °C vs H₂O northwestern.edu Increased by ~10% vs H₂O northwestern.edu
poly(VPAVG) H₂O ~55 °C ~1.0 cal/g
poly(VPAVG) 1.0 N NaCl in H₂O ~38 °C ~1.6 cal/g

Data is representative and adapted from studies on related VPGXG polymers to illustrate trends. northwestern.edu

Molecular Dynamics (MD) Simulations and Theoretical Frameworks

Computational modeling, particularly Molecular Dynamics (MD) simulations, provides an atomic-level understanding of the conformational dynamics and self-assembly mechanisms of H-(Val-Pro-Gly-Val-Gly)n-Val-OMe that are often inaccessible to direct experimental observation.

All-Atom and Coarse-Grained Simulations of H-(Val-Pro-Gly-Val-Gly)n-Val-OMe

MD simulations model the behavior of the polypeptide by numerically solving Newton's equations of motion for every atom (or group of atoms) in the system over time. Two primary approaches are used: all-atom and coarse-grained simulations.

Detailed Research Findings:

All-Atom (AA) Simulations: All-atom simulations provide a high-resolution view of the molecular-level events driving the ITT. acs.orgnih.govacs.org These studies have been crucial in establishing the "hydrophobic mechanism" of the transition. Below Tt, the polypeptide exists as a disordered, extended random coil that is fully hydrated. nih.gov As the temperature increases, simulations show that the polypeptide undergoes a conformational collapse. nih.govnih.gov This collapse is characterized by the formation of specific secondary structures, namely Type II β-turns centered on the Pro-Gly sequence, which arrange into a β-spiral structure. nih.gov The driving force for this folding is the entropy gained from releasing ordered water molecules that surround the hydrophobic valine side chains. arxiv.org AA simulations, often using force fields like CHARMM or OPLS-AA with explicit water models (e.g., TIP3P), can precisely track changes in hydration, hydrogen bonding, and peptide backbone torsion angles during the transition. nih.govktu.lt However, due to their computational expense, AA simulations are typically limited to single or few peptide chains over relatively short timescales (nanoseconds to a few microseconds). arxiv.org

Coarse-Grained (CG) Simulations: To study the large-scale coacervation and fibril formation involving hundreds or thousands of chains over longer timescales (microseconds to milliseconds), coarse-grained models are employed. arxiv.orgnih.govplos.org In CG models, groups of atoms (e.g., an entire amino acid residue) are represented as single beads, drastically reducing the computational cost. plos.org Models like MARTINI have been adapted for elastin-like peptides to investigate the multi-chain aggregation process. arxiv.orgnih.gov These simulations show that coacervation is a stepwise process initiated by the formation of small nucleation clusters, driven by intermolecular interactions between hydrophobic domains, which then grow into larger aggregates. arxiv.org CG simulations are essential for bridging the gap between the single-molecule folding events seen in AA simulations and the macroscopic phase separation observed experimentally.

Table 4: Comparison of All-Atom and Coarse-Grained Simulation Approaches for (VPGVG)n

Feature All-Atom (AA) Simulations Coarse-Grained (CG) Simulations
Resolution Explicit representation of every atom. Groups of atoms (e.g., residues) represented as single beads. plos.org
Primary Focus Detailed mechanism of single-chain collapse, secondary structure formation, role of water. acs.org Multi-chain aggregation, coacervation dynamics, fibril growth. arxiv.org
System Size 1-10s of peptide chains. 100s-1000s of peptide chains.
Timescale Nanoseconds (ns) to microseconds (µs). Microseconds (µs) to milliseconds (ms).
Key Insights Importance of hydrophobic interactions and entropy of water; formation of β-turns. nih.govnih.gov Stepwise aggregation mechanism, nucleation and growth phenomena. arxiv.org

| Example Force Fields | CHARMM, AMBER, OPLS-AA. nih.govktu.lt | MARTINI, other custom residue-based models. nih.gov |

Investigating Peptide-Water Interactions and Hydration Shell Dynamics

The behavior of elastin-like polypeptides (ELPs) such as H-(Val-Pro-Gly-Val-Gly)n-Val-OMe in aqueous solutions is critically dependent on the intricate interactions between the peptide and the surrounding water molecules. Computational studies, particularly molecular dynamics (MD) simulations, have provided profound insights into the dynamics of the hydration shell and its role in the characteristic inverse temperature transition (ITT) of these polymers.

Time-correlation function analysis from MD simulations has been used to detail the hydrogen-bond dynamics between the peptide and solvating water molecules. nih.gov These studies quantify the residence times of water molecules in the hydration shell and how these times change with temperature, providing a molecular-level picture of the dehydration process that precedes self-assembly. The ability of water to form hydrogen bonds with the backbone contributes to the highly dynamic nature of the system. arxiv.org

Interaction Type Observation at Low Temperature (< Tt) Observation at High Temperature (> Tt) Primary Computational Tool
Peptide-Water H-Bonds Stable hydrogen bonds exist, primarily between water and peptide backbone carbonyls.Number of peptide-water hydrogen bonds decreases significantly.Molecular Dynamics (MD) Simulations
Hydration of Hydrophobic Groups Water molecules form ordered "cages" (clathrate-like structures) around valine residues.Ordered water structures collapse, releasing water into the bulk.MD Simulations, Free Energy Calculations
Water Dynamics Water molecules in the hydration shell have lower mobility (longer residence times) compared to bulk water.Hydration shell water becomes more mobile and dynamic, approaching the properties of bulk water.Time-Correlation Function Analysis

Modeling Conformational Transitions and Self-Assembly Pathways

Computational modeling is an indispensable tool for elucidating the complex pathways of conformational transitions and self-assembly of H-(Val-Pro-Gly-Val-Gly)n-Val-OMe. These models bridge the gap between the disordered, soluble state and the aggregated, coacervate phase that forms above the transition temperature.

At temperatures below the Tt, the polypeptide is modeled as a random coil, dynamically fluctuating between various extended conformations. As the temperature rises, simulations reveal the onset of a conformational transition characterized by the formation of more ordered secondary structures. A predominant structural motif that emerges is the β-turn, particularly involving the Pro-Gly sequence (Type II β-turn), which is a well-known feature of elastin. This intramolecular folding is a critical precursor to intermolecular aggregation.

Molecular dynamics (MD) simulations, often enhanced by techniques like Replica Exchange Molecular Dynamics (REMD), are employed to overcome the large energy barriers and long timescales associated with these transitions. tarakanovagroup.org REMD, by simulating the system at multiple temperatures simultaneously and allowing exchanges between them, enhances the sampling of the conformational landscape, capturing rare events like folding and the initial stages of aggregation. tarakanovagroup.org These simulations can map the free energy landscape of the peptide as a function of temperature and specific reaction coordinates (e.g., radius of gyration, number of hydrogen bonds), identifying the most probable pathways from unfolded to folded and aggregated states. nih.gov

The self-assembly process is modeled as a multi-step event:

Conformational Change: Individual peptide chains undergo a transition from a disordered coil to a more compact state featuring β-turns and other secondary structures. nih.gov

Hydrophobic Collapse: Driven by the entropic gain from releasing hydration water, the hydrophobic valine residues on different chains begin to associate.

Intermolecular Aggregation: The partially folded chains then assemble into larger aggregates, eventually leading to the macroscopic phase separation known as coacervation.

These computational approaches allow researchers to observe phenomena at an atomic resolution that is often inaccessible to current analytical techniques, providing a rational basis for designing new ELP sequences with controlled assembly properties. arxiv.orgacs.org

Modeling Technique Focus of Study Key Findings Relevant ELP Motif
Classical Molecular Dynamics (MD) Short-timescale dynamics, local conformational changes, hydration.Importance of water entropy in elastic recoil; dynamic nature of peptide-water H-bonds. arxiv.org(VPGVG)n
Replica Exchange MD (REMD) Enhanced sampling of conformational transitions and folding pathways.Identification of specific transition temperature regions and the influence of sequence and environment on folding. tarakanovagroup.orgGeneral ELPs
Coarse-Grained (CG) Models Long-timescale simulations of large-scale assembly and coacervation.Elucidation of the hierarchical assembly from single chains to large aggregates.General ELPs
Steered MD (SMD) Mechanical properties and unfolding forces.Relationship between single-molecule mechanics and macroscopic elasticity.(VPGVG)18

Development of Predictive Models for ELP Behavior

A significant goal in the field of elastin-like polypeptides is the development of robust models that can predict their behavior, particularly their transition temperature (Tt), based on their primary sequence and environmental conditions. This predictive capability is crucial for the rational design of ELPs for specific applications without exhaustive experimental screening. acs.org

One successful approach is a biophysical model that establishes a linear correlation between the Tt and the solvent-accessible surface area (SASA) of the constituent amino acids. nih.gov This model uses two main parameters: the summed SASA for each amino acid in the folded protein and a characteristic transition temperature (Ttc) for that specific amino acid, as determined from experimental data on guest residues in the (VPGXG)n context. nih.gov The model revealed that charged residues are the most significant parameter in modulating the transition temperature of an ELP fusion protein relative to the free ELP. nih.gov

More advanced predictive tools employ machine learning algorithms. For instance, a Back Propagation Neural Network (BPNN) has been developed to predict the Tt of ELPs. colab.ws This model uses a set of easily determinable input parameters, including:

pH

ELP concentration

Molecular Weight (MW)

Isoelectric Point (pI)

Pseudo Amino Acid (PseAA) composition

When tested against experimental data, the BPNN model showed a high degree of accuracy, with a mean absolute error (MAE) that was an improvement over other methods like support vector machines (SVM) and earlier predictive models. colab.ws Such models demonstrate the power of computational approaches to create a predictive framework that can accelerate the design-build-test cycle for new ELP-based materials.

Predictive Model Input Parameters Principle Key Advantage
SASA-Based Biophysical Model Solvent-accessible surface area (SASA) of each amino acid; Characteristic Tt of each amino acid.Correlates the surface properties of the polypeptide with its overall thermal behavior. nih.govProvides a clear biophysical interpretation based on residue exposure and hydrophobicity. nih.gov
Back Propagation Neural Network (BPNN) pH, concentration, molecular weight, isoelectric point (pI), pseudo amino acid composition.A machine learning algorithm trained on experimental data to recognize complex, non-linear relationships between parameters and Tt. colab.wsHigh predictive accuracy and the ability to incorporate multiple, diverse parameters. colab.ws

Functional Implications in Advanced Biomaterials Engineering

H-(Val-Pro-Gly-Val-Gly)n-Val-OMe as a Tunable Building Block for Responsive Materials

The capacity of H-(Val-Pro-Gly-Val-Gly)n-Val-OMe to respond to environmental cues is one of its most valuable characteristics for biomaterial design. nih.gov These ELPs are classified as smart materials because they can undergo dynamic and reversible changes in response to specific stimuli, a property conferred by their unique amino acid sequence. escholarship.org This responsiveness is primarily linked to a phenomenon known as the inverse temperature transition (ITT), where the polymer transitions from a soluble, disordered state to an aggregated, more ordered state as the temperature is raised above a specific transition temperature (Tt). wikipedia.orgresearchgate.net

The design of stimuli-responsive materials using H-(Val-Pro-Gly-Val-Gly)n-Val-OMe is governed by principles that allow for the fine-tuning of its transition temperature (Tt). The main driving force for the ITT is the hydrophobic interaction between the valine residues. researchgate.net Below the Tt, the polymer chains are in a soluble, random coil conformation; as the temperature increases, dehydration of the hydrophobic valine side chains drives the polypeptide to collapse into a more ordered β-spiral structure, leading to aggregation. researchgate.netresearchgate.net

Several molecular parameters can be adjusted to control this behavior:

Chain Length (n): The number of VPGVG repeats is a critical determinant of the Tt. Increasing the molecular weight by adding more repeats generally leads to a decrease in the Tt, as the cumulative hydrophobic character of the polymer increases. acs.org

Guest Residue (X) in VPGXG: While the specified compound uses valine as the guest residue, the general principle for ELPs is that the hydrophobicity of the amino acid at the 'X' position significantly influences the Tt. More hydrophobic guest residues lower the Tt, while more hydrophilic or charged residues raise it. wikipedia.org

Concentration: The concentration of the ELP in solution also affects the Tt. The transition temperature generally decreases as the polymer concentration increases. acs.org

pH and Ionic Strength: For ELPs containing ionizable amino acids, pH and the ionic strength of the medium can modulate the Tt by altering charge interactions within and between polymer chains. frontiersin.orgnih.gov

These design principles enable the creation of materials that respond precisely to thermal cues, making them suitable for applications where temperature-triggered changes are desired. researchgate.net

Table 1: Design Parameters for Tuning the Transition Temperature (Tt) of H-(Val-Pro-Gly-Val-Gly)n-Val-OMe-based Materials

ParameterPrinciple of Influence on Transition Temperature (Tt)Research Finding
Chain Length (n) Increasing the number of VPGVG repeats enhances the overall hydrophobicity of the polymer.A higher number of repeats (n) leads to a lower Tt, as intermolecular hydrophobic interactions become more favorable at lower temperatures. acs.org
Concentration Higher polymer concentrations facilitate intermolecular aggregation.The Tt shows a logarithmic dependence on concentration; it decreases as the molar concentration of the peptide increases. acs.org
pH (for modified ELPs) Changes in pH can alter the protonation state of ionizable side chains, affecting overall hydrophilicity and electrostatic interactions.For ELP hydrogels containing ionizable groups like lysine (B10760008) or histidine, pH changes can significantly alter swelling and mechanical stiffness. nih.gov
Environmental Triggers External stimuli like temperature directly induce the inverse temperature transition.Below the Tt, ELPs exist as random coils. Upon heating above the Tt, they undergo a conformational change to a β-spiral structure, leading to aggregation. researchgate.net

The functionality of H-(Val-Pro-Gly-Val-Gly)n-Val-OMe can be significantly expanded by integrating it with other materials, such as different polymers or nanoparticles, to create hybrid or composite systems. escholarship.org These strategies leverage the responsive nature of the ELP to impart smart functionalities to the resulting material.

Polymer-Polymer Systems: ELPs can be used as co-polymers or in bilayer systems. nih.gov For instance, a thermoresponsive ELP hydrogel layer can be attached to a non-responsive passive layer to create a bilayer actuator that bends in a controlled manner upon a temperature change. frontiersin.org

Polymer-Nanoparticle Hybrids: A key strategy involves functionalizing nanoparticles with ELPs. escholarship.org This approach combines the unique optical, mechanical, or electrical properties of nanoparticles with the biocompatibility and stimuli-responsiveness of ELPs. For example, ELPs engineered with specific binding peptides can non-covalently bind to graphene, making the hydrophobic nanoparticles more compatible with biological systems. escholarship.org Similarly, ELPs designed to bind to bone minerals have been shown to improve the strength, injectability, and washout resistance of bone cements, with the ELP's thermoresponsive behavior playing a crucial role. escholarship.org

Integration into Scaffolds: ELPs can be incorporated into larger scaffold structures to provide therapeutic or responsive functions. In one study, particles made from a fusion of an ELP and keratinocyte growth factor (KGF) were integrated into an alloderm scaffold, enabling sustained release of the growth factor and enhancing cellular infiltration and vascularization in vivo. nih.gov

These integrations create multifunctional materials where the ELP component acts as a dynamic interface, controlling the material's interaction with its environment. escholarship.org

Controlled Self-Assembly for Hierarchical Material Fabrication

The inherent ability of H-(Val-Pro-Gly-Val-Gly)n-Val-OMe to self-assemble into ordered structures is fundamental to its use in fabricating materials with hierarchical organization. nih.gov This process, driven by non-covalent interactions, allows for the bottom-up construction of complex architectures like hydrogels and scaffolds from individual molecular building blocks. nih.gov The self-assembly is typically triggered by the inverse temperature transition, leading to the formation of nano- and micro-scale structures. nih.govresearchgate.net

Hydrogels are three-dimensional, water-swollen polymer networks that are highly attractive for biomedical applications due to their similarity to soft tissues. nih.govresearchgate.net H-(Val-Pro-Gly-Val-Gly)n-Val-OMe is an excellent candidate for hydrogel fabrication due to its controllable self-assembly.

The formation and architecture of these hydrogels can be engineered through several mechanisms:

Physical Crosslinking: At high concentrations (typically above 15% w/w), the temperature-induced aggregation of ELPs becomes arrested, preventing the formation of discrete spherical aggregates and instead leading to a space-filling, physically crosslinked network, or hydrogel. wikipedia.org This process is reversible with temperature.

Chemical Crosslinking: To create more mechanically robust and stable hydrogels, covalent crosslinks can be introduced. This can be achieved through methods like horseradish peroxidase-mediated crosslinking of tyrosine residues incorporated into the ELP sequence. nih.gov Another approach involves modifying lysine residues to create crosslinkable sites. nih.gov

Network Reinforcement: The network architecture can be dynamically tuned. In a pre-formed, sparsely crosslinked hydrogel, un-crosslinked ELP chains tethered within the network can be induced by heat to self-assemble. This assembly tightens the hydrogel structure, reinforcing its mechanical properties. nih.gov

Porous Structure: Techniques like cryogelation and lyophilization of ELP solutions can be used to create dry scaffolds with interconnected pore structures, which are crucial for facilitating cell migration and the transport of nutrients and waste. researchgate.netresearchgate.net

By controlling these parameters, hydrogels with specific network architectures, pore sizes, and swelling behaviors can be precisely fabricated. nih.govresearchgate.net

A key advantage of H-(Val-Pro-Gly-Val-Gly)n-Val-OMe-based materials is the ability to modulate their mechanical properties, such as stiffness and resilience, through both intrinsic molecular design and external environmental triggers. researchgate.net This tunability is critical for applications that require mimicking the mechanical environment of specific biological tissues.

Molecular Design: The intrinsic stiffness of an ELP hydrogel is influenced by its molecular weight (the value of 'n') and the crosslinking density. nih.gov Higher molecular weights and greater crosslinking generally result in stiffer hydrogels. Furthermore, the introduction of specific peptide sequences or multimerization of the base peptide can alter the self-assembly process and, consequently, the mechanical characteristics of the final material. acs.org

Environmental Triggers: The mechanical properties can be dynamically altered in response to environmental cues.

Temperature: As described, heating an ELP hydrogel above its Tt can trigger further assembly of polymer chains, leading to a stiffer and more robust structure. nih.gov

This dual control over mechanical properties allows for the creation of "smart" materials that can adapt their physical characteristics in real-time.

Table 2: Modulation of Mechanical Properties of H-(Val-Pro-Gly-Val-Gly)n-Val-OMe Based Hydrogels

Modulation StrategyTrigger / MethodEffect on Mechanical PropertiesReference
Intrinsic Design Increasing crosslinker densityIncreases overall stiffness and resilience. nih.gov
Increasing chain length (n)Affects self-assembly and can lead to stronger intermolecular interactions, potentially increasing stiffness. acs.org
Environmental Trigger Increasing temperature above TtInduces aggregation of polymer chains, tightening the network and reinforcing the hydrogel's mechanical strength. nih.gov
Changing pH (in ionizable ELPs)Alters charge-based swelling and chain conformation, leading to changes in stiffness and water content. nih.govresearchgate.net
Chemical Modification Acetylation of lysine residuesDecreases pH-sensitive swelling and increases stiffness at low pH values by neutralizing positive charges. nih.gov

The controlled self-assembly of H-(Val-Pro-Gly-Val-Gly)n-Val-OMe is widely exploited to create defined three-dimensional (3D) scaffolds and matrices for bio-interfacing studies, particularly in tissue engineering and regenerative medicine. wikipedia.orgnih.govnih.gov These scaffolds aim to mimic the natural extracellular matrix (ECM), providing both structural support and biological cues to cells. mdpi.com

Biocompatible Support: ELP scaffolds are generally biocompatible, biodegradable, and non-immunogenic, making them excellent candidates for supporting cell viability and growth. nih.govnih.gov They can be fabricated into porous hydrogels that promote the growth of various cell types, including human mesenchymal stem cells. wikipedia.org

Controlled Cell Adhesion: The base VPGVG sequence is not inherently cell-adhesive. nih.gov This property can be advantageous for applications like cell sheet engineering, where easy detachment of a confluent cell layer is desired by simply lowering the temperature to dissolve the ELP scaffold. nih.gov For applications requiring cell attachment, the ELP sequence can be readily modified at the genetic or chemical level to include cell-adhesive motifs, such as the well-known Arginine-Glycine-Aspartic acid (RGD) sequence. nih.govnih.gov

Therapeutic Delivery Platforms: Scaffolds made from these ELPs can serve as delivery vehicles for therapeutic agents. nih.govnih.gov The porous network can be loaded with growth factors or other bioactive molecules, which are then released in a controlled manner as the scaffold degrades or responds to stimuli. nih.gov

Tailored Microenvironments: The ability to precisely control the scaffold's properties allows for the creation of tailored microenvironments for studying cell behavior. Researchers can systematically vary properties like stiffness, porosity, and the presence of bioactive signals to investigate how these factors influence cell migration, proliferation, and differentiation. researchgate.netresearchgate.net For example, ELP scaffolds with different internal structures have been shown to have varying potentials for enhancing viral transduction in gene therapy applications. researchgate.net

Through these approaches, H-(Val-Pro-Gly-Val-Gly)n-Val-OMe provides a powerful and versatile platform for fabricating advanced scaffolds that can actively interface with biological systems.

Future Research Directions and Unresolved Challenges

Deepening the Molecular Understanding of the Inverse Temperature Transition

A fundamental challenge lies in achieving a more profound molecular-level understanding of the inverse temperature transition (ITT) of ELPs like H-(Val-Pro-Gly-Val-Gly)n-Val-OMe. While it is established that the transition is driven by a gain in solvent entropy as ordered water molecules are released from the hydrophobic domains of the polypeptide upon heating, the precise conformational changes and intermolecular interactions that govern this process are still being elucidated. nih.gov

Molecular dynamics simulations have been instrumental in providing an atomic-level description of the ITT. nih.gov These simulations suggest that below the Tt, the ELP exists in an expanded state with significant local β-spiral structure. nih.gov As the temperature increases past the Tt, the polypeptide undergoes a hydrophobic collapse, forming a more compact, amorphous structure with distorted β-strands and fluctuating turns. nih.gov The role of water is critical, with different populations of water molecules interacting with the polypeptide in distinct ways. nih.gov

Future research should focus on refining these computational models to more accurately predict the Tt and the conformational ensemble of ELPs in both the soluble and aggregated states. This will require enhanced sampling methods and the development of more accurate force fields. Experimental techniques such as advanced NMR spectroscopy can provide crucial data to validate and refine these models by probing the internal structural dynamics of ELP assemblies at an atomistic level. acs.org A deeper understanding of the ITT will enable the more precise design of ELPs with tailored transition temperatures for specific applications.

Research FocusKey TechniquesExpected Outcomes
Refining Computational Models Molecular Dynamics (MD) Simulations, Enhanced Sampling MethodsMore accurate prediction of Tt and conformational ensembles.
Experimental Validation Advanced NMR SpectroscopyAtomistic-level insights into structural dynamics of ELP assemblies.
Understanding Water's Role MD Simulations, Spectroscopic TechniquesDetailed characterization of water-polypeptide interactions during ITT.

Elucidating the Precise Role of Terminal Modifications in ELP Properties

The terminal ends of the H-(Val-Pro-Gly-Val-Gly)n-Val-OMe polypeptide chain offer a valuable opportunity for chemical modification to fine-tune its properties. However, the precise influence of these modifications on the polypeptide's behavior is not yet fully understood.

Studies have shown that even single amino acid changes at the N-terminus can significantly alter the critical temperature of the thermoresponsive behavior. nih.gov Furthermore, capping the ends of the ELP chains can force them into more extended, rod-like structures before aggregation. csuohio.edu The specific nature of the terminal capping group, whether at the N- or C-terminus, can have distinct effects on the folding and aggregation behavior. csuohio.edu For instance, N-terminally capped ELPs have been observed to fold at lower temperatures. csuohio.edu

Future investigations should systematically explore a wider range of terminal modifications, including the attachment of different functional groups, peptides, and small molecules. This will require a combination of solid-phase peptide synthesis and recombinant protein expression to generate a library of terminally modified ELPs. nih.gov Characterization of these modified polypeptides will help to establish clear structure-property relationships, enabling the rational design of ELPs with specific functionalities, such as targeted drug delivery or enhanced self-assembly into complex architectures.

Advancing Computational Models for Complex Multi-Chain ELP Assemblies

While single-chain ELP behavior is increasingly well-understood, the assembly of multiple H-(Val-Pro-Gly-Val-Gly)n-Val-OMe chains into larger, functional structures presents a significant modeling challenge. The computational cost of simulating these large, multi-chain systems with full atomistic detail is often prohibitive. arxiv.orgnih.gov

Current computational studies have begun to investigate multi-chain systems, revealing that even in the aggregated state, ELP chains remain highly dynamic and hydrated, resembling a "liquid protein state". arxiv.org These assemblies are stabilized by non-specific hydrophobic interactions between chains, without the formation of a distinct hydrophobic core. arxiv.org Coarse-grained (CG) models, which simplify the representation of the polypeptide, have shown promise in reproducing the LCST behavior and the influence of factors like concentration and cross-linking. arxiv.org

The development of more sophisticated and predictive CG models is a critical future research direction. acs.org These models must be carefully parameterized and validated against experimental data to ensure their accuracy. acs.org A key challenge will be to develop standardized methods for interpreting the results of these simulations to enhance their predictive power for designing novel ELP-based materials. nih.gov Advanced computational approaches will be essential for understanding and predicting the viscoelastic and structural properties of ELP hydrogels and other complex assemblies. nih.gov

Expanding the Design Space for H-(Val-Pro-Gly-Val-Gly)n-Val-OMe Based Hierarchical Structures

The ability of H-(Val-Pro-Gly-Val-Gly)n-Val-OMe to self-assemble into hierarchical structures is a key feature for its application in creating advanced biomaterials. nih.gov By genetically fusing ELPs with other protein domains or peptides, researchers can create novel materials with combined physicochemical properties. rsc.org

For example, the fusion of ELPs with silk-like or collagen-like polypeptides has been explored to create materials with tunable mechanical properties and thermal responsiveness. arxiv.orgacs.org Similarly, conjugating ELPs with phospholipids (B1166683) can control the size of self-assembled nanofibers. nih.gov The design possibilities are vast, offering the potential to create a wide range of structures, from micelles and vesicles to complex hydrogels and scaffolds. nih.govnih.gov

Future research should focus on systematically exploring this expanded design space. This includes investigating the influence of the length and sequence of the ELP block, as well as the nature of the fused domains, on the resulting hierarchical structures. The development of ELP-based materials with precisely controlled architectures will be crucial for applications in tissue engineering, where the scaffold's structure can influence cell behavior, and in drug delivery, where the morphology of the carrier can affect its circulation time and targeting efficiency.

Structural LevelDesign StrategyPotential Applications
Nanoparticles Self-assembly of ELP-drug conjugatesTargeted drug delivery
Nanofibers Conjugation with lipids or other self-assembling moleculesTissue engineering scaffolds, wound healing
Hydrogels Chemical or physical cross-linking of ELP chains3D cell culture, controlled release systems
Composite Materials Fusion with other structural proteins (e.g., silk, collagen)Biomaterials with tailored mechanical properties

Exploring Novel Stimuli-Responsive Mechanisms Beyond Temperature

While temperature is the most common stimulus used to trigger the phase transition of H-(Val-Pro-Gly-Val-Gly)n-Val-OMe, there is growing interest in developing ELPs that respond to other external cues. frontiersin.orgresearchgate.net This would significantly broaden the applicability of these "smart" polymers, particularly in creating more sophisticated and programmable soft actuators and drug delivery systems. frontiersin.orgnih.gov

ELPs can be engineered to respond to a variety of stimuli, including pH, light, and ionic strength. csuohio.edu For instance, the incorporation of ionizable amino acids can impart pH-responsiveness. The selective oxidation of methionine residues within the ELP sequence has also been shown to be a useful tool for modulating the lower critical solution temperature (LCST). acs.org Furthermore, the integration of ELPs with other materials, such as gold nanorods, allows for remote actuation using near-infrared light. escholarship.org

A key area for future research is the design of ELPs with multi-stimuli responsiveness, allowing for more complex and controlled behavior. This could involve the development of ELP-based systems that can be "switched on and off" under specific conditions, enabling more precise control over processes like drug release. nih.gov Exploring these novel responsive mechanisms will pave the way for the next generation of intelligent biomaterials.

Developing Standardized Characterization Protocols for ELP Systems

A significant challenge hindering the widespread adoption and comparison of ELP-based materials is the lack of standardized characterization protocols. nih.gov Different research groups often employ varied experimental conditions and techniques to assess the properties of their ELPs, making direct comparisons of data difficult.

The characterization of ELPs involves a range of techniques to probe their synthesis, purity, molecular weight, transition temperature, and the properties of their self-assembled structures. acs.orgacs.org For example, rheology is used to assess the viscoelastic properties of ELP hydrogels, while microscopy techniques are employed to visualize their morphology. acs.orgnih.gov

Establishing standardized protocols for these characterization methods is crucial for ensuring the reproducibility and reliability of research findings. This would involve defining standard conditions for measuring the Tt, such as polypeptide concentration and heating/cooling rates, as well as standardized methods for preparing and characterizing ELP hydrogels and other assemblies. acs.org The development of such protocols would facilitate collaboration between researchers and accelerate the translation of ELP-based technologies from the laboratory to clinical and industrial applications.

Q & A

Q. How can researchers optimize solid-phase synthesis conditions for H-(Val-Pro-Gly-Val-Gly)n_nn​-Val-OMe to maximize yield and purity?

  • Methodological Answer : Optimize coupling efficiency by systematically varying:
  • Coupling agents : Test HBTU/HOBt vs. DIC/Oxyma for side-reaction minimization .
  • Solvent systems : Compare DMF, NMP, or DCM with 0.1% TFA for swelling resin and improving accessibility .
  • Temperature : Evaluate room temperature vs. microwave-assisted synthesis (40–60°C) to accelerate slow couplings .
    Monitor stepwise yields via Kaiser tests or HPLC. For repetitive sequences (variable nn), use orthogonal protecting groups (e.g., Fmoc for Pro, Boc for Val) to prevent aggregation .

Q. What characterization techniques are essential for confirming the structure and purity of H-(Val-Pro-Gly-Val-Gly)n_n-Val-OMe?

  • Methodological Answer :
  • NMR Spectroscopy : Acquire 1^1H and 13^{13}C NMR in deuterated DMSO or TFE to resolve overlapping signals from repeating units. Assign Proline δ-CH2_2 (3.0–3.5 ppm) and Valine γ-CH3_3 (0.8–1.2 ppm) for sequence validation .
  • Mass Spectrometry : Use MALDI-TOF or ESI-MS to confirm molecular weight, especially for high nn values. Account for sodium adducts (+22 Da) in analysis .
  • Circular Dichroism (CD) : Compare spectra in aqueous vs. hydrophobic solvents to assess secondary structure (e.g., β-sheet vs. random coil) .

Advanced Research Questions

Q. How can researchers analyze the impact of repeating unit variation (nn) on the conformational stability of H-(Val-Pro-Gly-Val-Gly)n_n-Val-OMe?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (e.g., TIP3P) to simulate folding dynamics over 100+ ns. Track backbone dihedral angles (φ/ψ) to identify stable conformers .
  • Temperature-Dependent CD/Fluorescence : Monitor ellipticity at 215 nm (β-sheet) or tryptophan quenching (if tagged) to determine TmT_m (melting temperature) for each nn variant .
  • Small-Angle X-ray Scattering (SAXS) : Compare radius of gyration (RgR_g) across nn values to infer compactness vs. extended conformations .

Q. How should researchers address contradictions in literature regarding the bioactivity of H-(Val-Pro-Gly-Val-Gly)n_n-Val-OMe in cellular assays?

  • Methodological Answer :
  • Replication Studies : Standardize assay conditions (e.g., cell line passage number, serum-free media, incubation time) to isolate peptide-specific effects .
  • Dose-Response Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to quantify EC50_{50} variability and identify outliers .
  • Control Experiments : Test scrambled-sequence analogs to confirm bioactivity is sequence-dependent, not due to aggregation or endotoxin contamination .

Data Presentation Guidelines

Characterization Method Key Parameters Application References
1^1H NMRδ 0.8–1.2 ppm (Val CH3_3), 3.0–3.5 ppm (Pro δ-CH2_2)Sequence validation, purity assessment
MALDI-TOF MS[M+Na]+^+ peaks, resolution > 10,000Molecular weight confirmation for n3n \geq 3
CD SpectroscopyEllipticity at 215 nm (β-sheet), 190–250 nm scanSecondary structure analysis
MD SimulationsRMSD < 2 Å, solvent-accessible surface areaConformational stability across nn

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